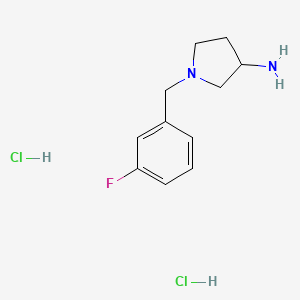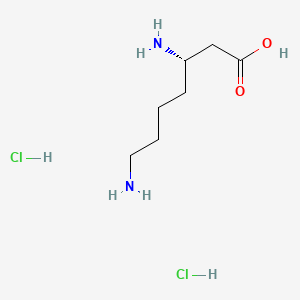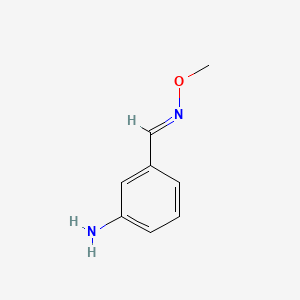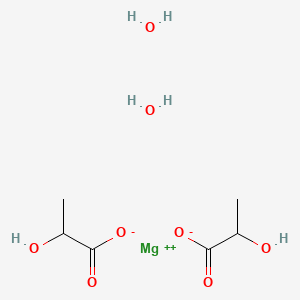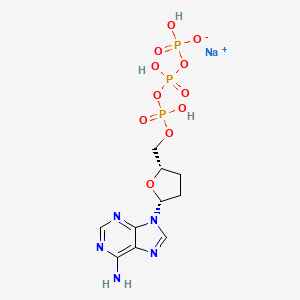
Bis(cyclopentadienyl)dimethyltitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis Reagent or Dimethyltitanocene, is a compound with the molecular formula C12H16Ti . It is a reagent of low basicity and acidity .
Synthesis Analysis
The synthesis of Bis(cyclopentadienyl)dimethyltitanium involves a solution of Methyllithium in Et2O added dropwise to a suspension of Dichlorobis(cyclopentadienyl)titanium in Et2O cooled in an ice bath . After 1 hour, the reaction mixture is quenched with ice water, and the ether layer is separated, dried over MgSO4, filtered, and evaporated. The resulting bright orange crystals of the reagent are obtained in 95% yield .Molecular Structure Analysis
The molecular structure of Bis(cyclopentadienyl)dimethyltitanium is represented by the InChI=1S/2C5H5.2CH3.Ti/c21-2-4-5-3-1;;;/h21-5H;21H3;/q4-1;+4 . The compound has a molecular weight of 208.12 g/mol .Chemical Reactions Analysis
Bis(cyclopentadienyl)dimethyltitanium is useful for the methylenation of carbonyl compounds. It methylenates highly enolizable ketones, esters, and lactones, including aldonolactones and acid-labile substrates. Homologs of the reagent perform carbonyl alkylidenations. It reacts with alkynes and nitriles and can initiate the ring-opening metathesis polymerization of strained cyclic alkenes .Physical And Chemical Properties Analysis
Bis(cyclopentadienyl)dimethyltitanium is an orange crystal that is soluble in most aprotic organic solvents, such as Et2O, THF, CH2Cl2, toluene, and hexanes . It has a melting point greater than 90°C . The compound has a molecular weight of 208.12 g/mol, and it does not form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Catalyst for C-C Bond Formation (Olefination)
Bis(cyclopentadienyl)dimethyltitanium is used as a catalyst for C-C bond formation, specifically in olefination reactions . Olefination is a process in organic chemistry where a carbon-carbon double bond (olefin) is formed. It is a crucial reaction in the synthesis of complex organic molecules.
Precursor for Other Organic Titanium Compounds
This compound is often used as a precursor for other organic titanium compounds . Its stability and ease of handling make it a popular choice for this purpose.
Synthesis of Sawtooth Line Compounds
Bis(cyclopentadienyl)dimethyltitanium is used in the synthesis of sawtooth line compounds . These compounds have a structure that resembles a sawtooth line, hence the name. They have various applications in materials science and organic chemistry.
Dehalogenation of Alkyl Halides
It is used in the dehalogenation of alkyl halides . Dehalogenation is a chemical reaction that removes a halogen from an organic compound. This is a key step in many organic synthesis processes.
Polymerization of Alkenes
Bis(cyclopentadienyl)dimethyltitanium can catalyze the polymerization of alkenes . This is a crucial process in the production of various types of plastics and resins.
Safety and Hazards
Bis(cyclopentadienyl)dimethyltitanium is considered hazardous. It is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause drowsiness or dizziness. It is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure .
Wirkmechanismus
Target of Action
Bis(cyclopentadienyl)dimethyltitanium, also known as Petasis reagent , primarily targets carbonyl groups in organic compounds . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O. It is present in many types of organic compounds, including aldehydes, ketones, and esters .
Mode of Action
The Petasis reagent interacts with its targets (carbonyl groups) through a process known as olefination . This process involves the conversion of a carbonyl group into a terminal alkene . The active olefinating reagent, Cp2TiCH2, is generated in situ upon heating . With the organic carbonyl, this titanium carbene forms a four-membered oxatitanacyclobutane that releases the terminal alkene .
Biochemical Pathways
The primary biochemical pathway affected by Bis(cyclopentadienyl)dimethyltitanium is the conversion of carbonyl groups to alkenes . This transformation is significant in organic synthesis, as it allows for the creation of a wide range of alkenes from various carbonyl-containing compounds .
Result of Action
The result of Bis(cyclopentadienyl)dimethyltitanium’s action is the formation of terminal alkenes from carbonyl-containing compounds . This transformation is useful in organic synthesis, enabling the creation of a wide variety of organic compounds .
Action Environment
The action of Bis(cyclopentadienyl)dimethyltitanium is influenced by several environmental factors. It is known to be air-stable and is commonly used in solution with toluene or THF . The reaction can be performed at relatively high temperatures without decomposition, indicating good thermal stability . It should be stored away from fire sources and high temperatures due to its flammability . It should also be kept away from acids, oxidizing agents, and other organic substances to avoid violent reactions or fire .
Eigenschaften
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCNMHOFZZXZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis-(Cyclopentadienyl)dimethyltitanium | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

